

# Unraveling the Biological Targets of N-Methyl-4-phenoxybenzylamine: A Comparative Guide

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## Compound of Interest

Compound Name: *N-Methyl-4-phenoxybenzylamine*

Cat. No.: B064334

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**N-Methyl-4-phenoxybenzylamine** is a synthetic compound with a structure suggestive of potential interactions with key biological targets implicated in neurotransmission and signaling pathways. Due to the limited direct research on this specific molecule, this guide provides a comparative analysis of its potential biological targets by examining structurally similar compounds. The primary focus will be on two major classes of targets: adrenergic receptors and monoamine oxidases (MAOs), based on the core structural motifs of **N-Methyl-4-phenoxybenzylamine** – the phenoxybenzylamine scaffold and the N-methylbenzylamine core, respectively.

## Comparison of Potential Biological Target Interactions

The following tables summarize the inhibitory activities of compounds structurally related to **N-Methyl-4-phenoxybenzylamine** against their respective biological targets.

### Adrenergic Receptor Antagonism

The phenoxybenzylamine scaffold is a key feature of phenoxybenzamine, a well-known irreversible antagonist of alpha-adrenergic receptors. This suggests that **N-Methyl-4-phenoxybenzylamine** may also exhibit affinity for these receptors.

Compound/Analog	Target(s)	Activity (pIC50)	Receptor Subtype Selectivity	Reference
Phenoxylbenzamine	$\alpha$ 1- and $\alpha$ 2-adrenergic receptors	~7.27 ( $\alpha$ 1)	Non-selective, irreversible	[1]
Compound 14 (benzyl series, 2-ethoxyphenoxy)	$\alpha$ 1-adrenergic receptor	7.17	Moderate $\alpha$ 1 selectivity	[1]
Compound 15 (benzyl series, 2-i-propoxyphenoxy)	$\alpha$ 1-adrenergic receptor	7.06	Moderate $\alpha$ 1 selectivity	[1]

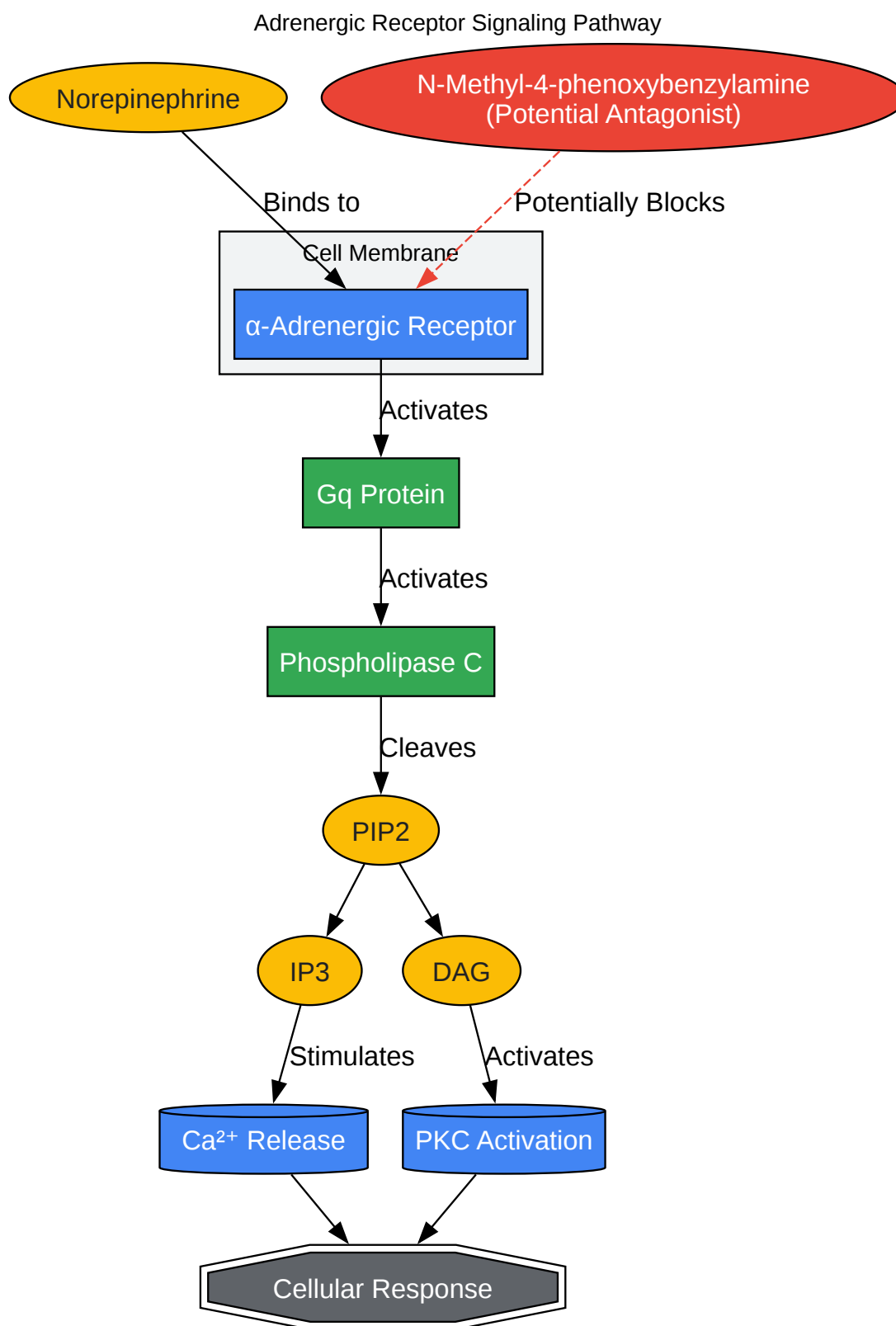
## Monoamine Oxidase Inhibition

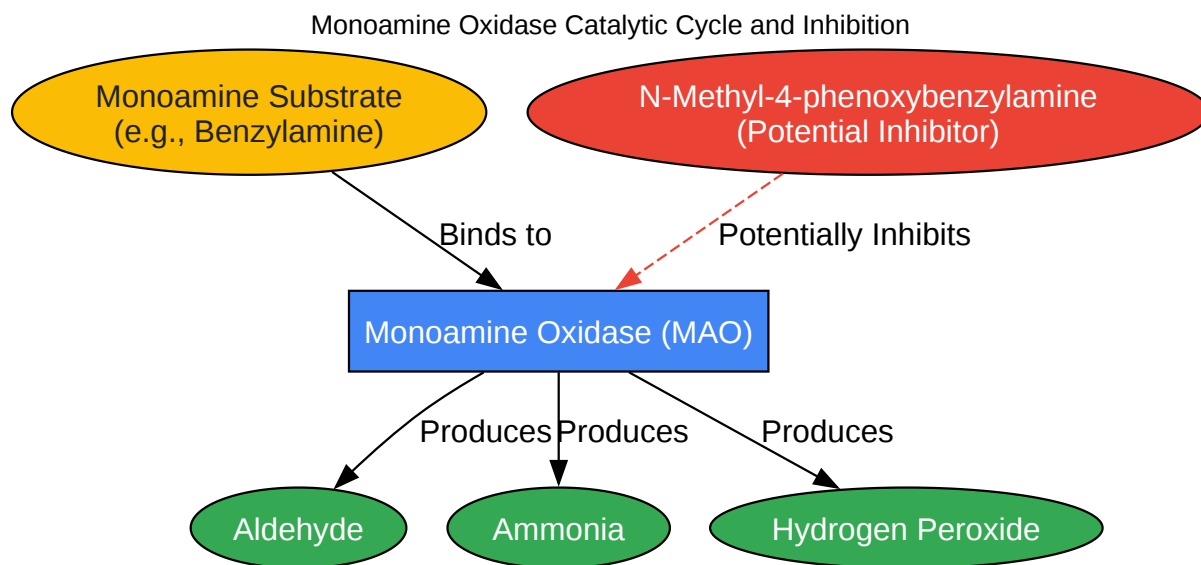
The N-methylbenzylamine core of the target molecule is found in various compounds known to inhibit monoamine oxidases, enzymes crucial for the metabolism of neurotransmitters.

Compound/ Analog	Target	Ki (μM)	IC50 (μM)	Selectivity	Reference
Bifemelane	MAO-A	4.20	-	MAO-A selective	
MAO-B	46.0	-			
Compound S5 (Pyridazinobenzylpiperidine derivative)	MAO-A	-	3.857	MAO-B selective (SI = 19.04)	[2]
MAO-B	0.155	0.203	[2]		
Compound 4i (Benzylamine -sulfonamide derivative)	MAO-B	0.036	0.041	MAO-B selective	[3]
Compound 4t (Benzylamine -sulfonamide derivative)	MAO-B	0.055	0.065	MAO-B selective	[3]

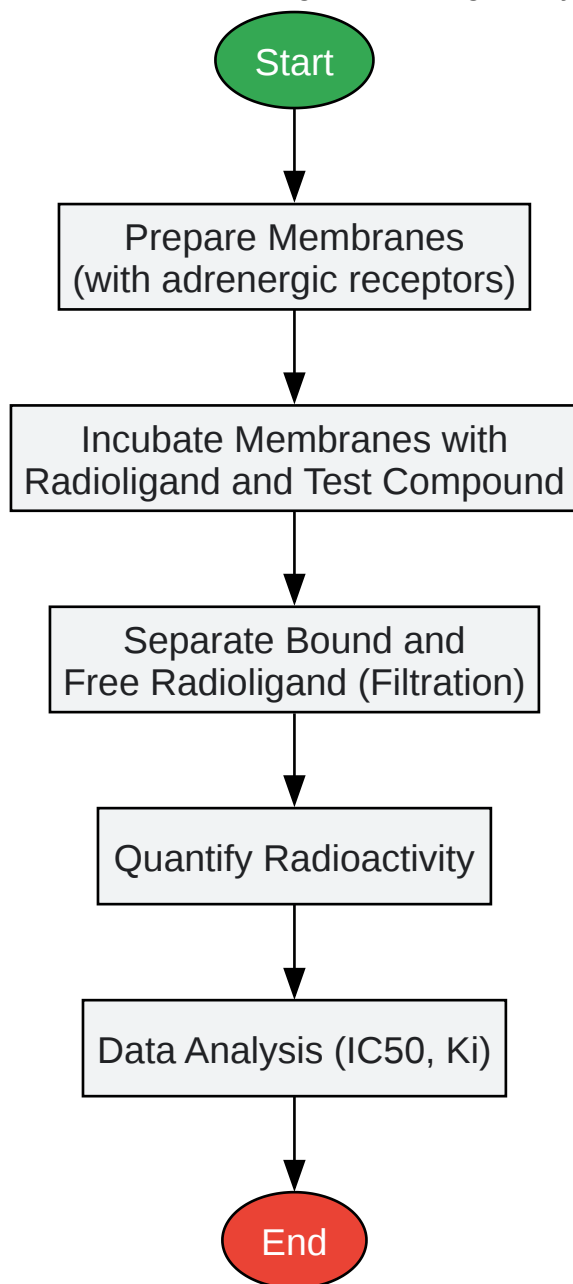
## Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the relevant signaling pathways and the experimental workflows for assessing the activity of **N-Methyl-4-phenoxybenzylamine** against its potential targets.

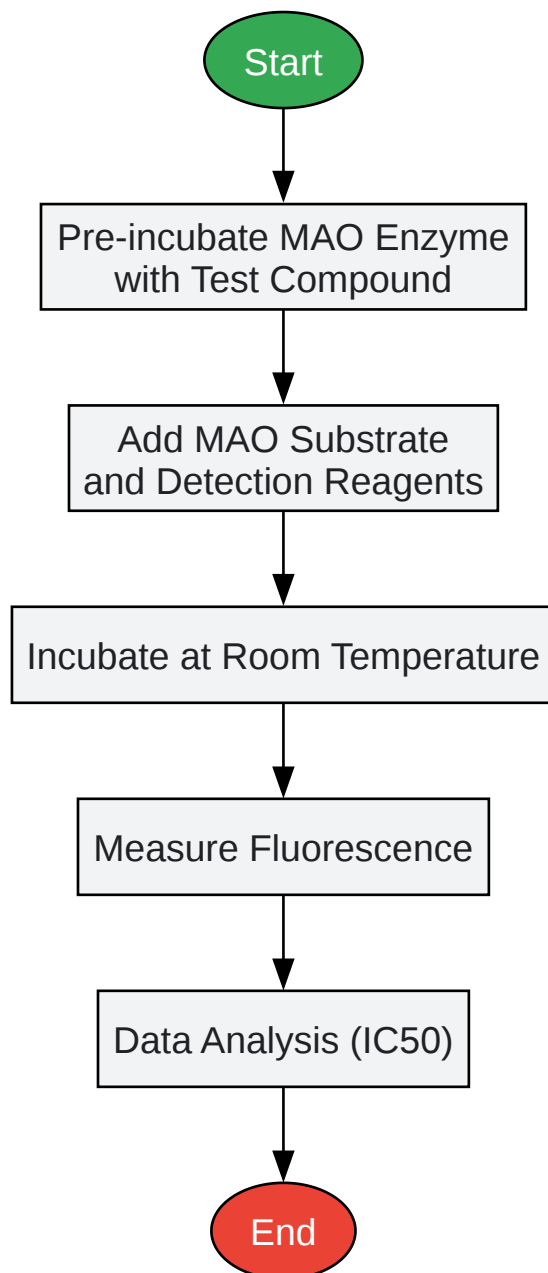




## Workflow for Radioligand Binding Assay



## Workflow for Fluorometric MAO Inhibition Assay



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## References

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